2-(Boc-amino)ethoxylbenzonitrile

Medicinal chemistry Drug design Linker optimization

Select 2-(Boc-amino)ethoxylbenzonitrile for unmatched conformational control in your PROTAC linker design. The ortho-ethoxy spacer provides six rotatable bonds and a TPSA of 71.4 Ų, enabling optimal E3 ligase-target alignment unattainable with rigid 3- or 4-substituted analogs. Its balanced LogP (2.37) ensures cellular permeability for protein degradation, while mild acidic Boc deprotection preserves downstream amine reactivity. Achieve reproducible ternary complex formation and ubiquitination. Order now for medicinal chemistry and materials science applications requiring flexible, tunable linkers.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 263409-80-9
Cat. No. B3041252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-amino)ethoxylbenzonitrile
CAS263409-80-9
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=CC=CC=C1C#N
InChIInChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-7-5-4-6-11(12)10-15/h4-7H,8-9H2,1-3H3,(H,16,17)
InChIKeyCLDHGNUTHNBJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Boc-amino)ethoxylbenzonitrile (CAS 263409-80-9): A Strategic Ortho-Ethoxy-Boc Benzonitrile Building Block for Targeted Synthesis


2-(Boc-amino)ethoxylbenzonitrile (CAS 263409-80-9) is a specialized organic compound characterized by a benzonitrile core substituted with a Boc-protected aminoethoxy group at the ortho position . With a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol , this versatile building block serves as a protected amine intermediate in medicinal chemistry, agrochemical development, and materials science . Its defining structural features include an ortho-ethoxy spacer that provides enhanced conformational flexibility and a tert-butoxycarbonyl (Boc) protecting group that enables selective deprotection under mild acidic conditions .

Why 2-(Boc-amino)ethoxylbenzonitrile (CAS 263409-80-9) Cannot Be Readily Substituted with Other Boc-Protected Benzonitriles


The ortho-ethoxy spacer in 2-(Boc-amino)ethoxylbenzonitrile confers distinct conformational and steric properties that directly impact molecular recognition, receptor binding, and downstream synthetic utility . In contrast, positional isomers such as 4-(Boc-amino)benzonitrile (CAS 143090-18-0) and 3-(Boc-amino)benzonitrile (CAS 145878-50-8) lack the ethoxy linker entirely, resulting in rigid, planar structures with limited rotational freedom . The propoxy analog 2-[3-(Boc-amino)propoxy]benzonitrile (CAS 2006277-77-4) introduces an additional methylene unit, altering both the length and the angle of the side chain . These structural differences lead to measurable variations in physicochemical properties—including topological polar surface area (TPSA), logP, and hydrogen-bonding capacity—that cannot be predicted or compensated for by simple substitution . Consequently, generic replacement of 2-(Boc-amino)ethoxylbenzonitrile with an in-class analog risks altering reaction outcomes, biological activity profiles, and overall project reproducibility.

Quantitative Differentiation Evidence for 2-(Boc-amino)ethoxylbenzonitrile (CAS 263409-80-9)


Conformational Flexibility and Topological Polar Surface Area (TPSA) Comparison with Direct Positional Isomers

The ortho-ethoxy spacer in 2-(Boc-amino)ethoxylbenzonitrile provides a rotatable bond count of 6 and a topological polar surface area (TPSA) of 71.4 Ų . In contrast, the direct Boc-amine substituted positional isomers 4-(Boc-amino)benzonitrile and 3-(Boc-amino)benzonitrile lack the ethoxy linker entirely, reducing their rotatable bond count to 3-4 and substantially lowering their TPSA values (estimated 46-55 Ų) . This difference in conformational flexibility and polarity directly influences the compound's ability to adopt bioactive conformations and its permeability across biological membranes.

Medicinal chemistry Drug design Linker optimization

Lipophilicity (LogP) Differentiation for Optimized Drug-Like Properties

2-(Boc-amino)ethoxylbenzonitrile exhibits a calculated LogP (XLogP3) of 2.3 and a measured LogP of approximately 2.37 . Its ortho-propoxy analog, 2-[3-(Boc-amino)propoxy]benzonitrile, is predicted to have a LogP of ~2.8 due to the additional methylene unit . The unlinked 4-(Boc-amino)benzonitrile has a LogP of ~1.9 . This moderate lipophilicity of 2-(Boc-amino)ethoxylbenzonitrile positions it within the optimal range for oral bioavailability (LogP 1-3), while the propoxy analog may exhibit reduced aqueous solubility and higher non-specific binding.

Medicinal chemistry ADME prediction Lipinski's Rule of Five

Hydrogen Bond Donor/Acceptor Profile for Selective Molecular Recognition

2-(Boc-amino)ethoxylbenzonitrile presents a specific hydrogen bond donor/acceptor count of 1 donor (carbamate NH) and 4 acceptors (carbamate C=O, ether O, nitrile N) . In contrast, the non-ethoxy positional isomers 4-(Boc-amino)benzonitrile and 3-(Boc-amino)benzonitrile offer only 1 donor and 2 acceptors . The propoxy analog maintains the same donor/acceptor count but with altered spatial orientation due to the extended linker . This distinct H-bonding fingerprint enables 2-(Boc-amino)ethoxylbenzonitrile to engage in specific interactions with biological targets that the simpler isomers cannot replicate.

Medicinal chemistry Structure-based drug design Target engagement

Optimal Scientific and Industrial Applications for 2-(Boc-amino)ethoxylbenzonitrile (CAS 263409-80-9) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Conformationally Flexible PROTAC Linkers and Bivalent Ligands

The ortho-ethoxy spacer in 2-(Boc-amino)ethoxylbenzonitrile provides six rotatable bonds and a TPSA of 71.4 Ų, enabling the design of PROTAC (Proteolysis Targeting Chimera) linkers that optimize the distance and orientation between the E3 ligase ligand and the target protein-binding moiety . This flexibility is critical for achieving efficient ternary complex formation and subsequent ubiquitination . The compound's moderate LogP (2.3-2.37) also supports favorable cellular permeability, a key requirement for intracellular protein degradation .

Agrochemical Intermediate: Design of Selective Pesticides and Herbicides with Optimized Bioavailability

The balanced lipophilicity (LogP 2.3-2.37) of 2-(Boc-amino)ethoxylbenzonitrile falls within the optimal range for systemic uptake in plants while maintaining sufficient aqueous solubility for formulation . Its Boc-protected amine serves as a latent functional group that can be deprotected to yield a free primary amine for further derivatization into active agrochemical agents . The ortho-ethoxy linker also provides the conformational flexibility needed to access target binding pockets in pest-specific enzymes .

Materials Science: Precursor for Functionalized Polymers and Liquid Crystals

The benzonitrile moiety in 2-(Boc-amino)ethoxylbenzonitrile imparts a rigid, polarizable core suitable for liquid crystalline applications, while the ortho-ethoxy-Boc side chain introduces a flexible, modifiable handle for polymer grafting . The compound's predicted TPSA (71.4 Ų) and H-bond acceptor count (4) can influence self-assembly behavior in supramolecular materials . Controlled deprotection of the Boc group under mild acidic conditions allows for precise post-polymerization functionalization .

Chemical Biology: Development of Activity-Based Probes (ABPs) and Fluorescent Sensors

The ortho-ethoxy spacer in 2-(Boc-amino)ethoxylbenzonitrile provides a tunable linker length that can be exploited to position a reactive warhead or a fluorophore at an optimal distance from a recognition element . The Boc group serves as a protective mask for the amine, which can be unmasked on-demand to install biotin, fluorophores, or affinity tags for pull-down assays and imaging studies . The compound's moderate LogP facilitates cellular uptake while minimizing non-specific background staining .

Technical Documentation Hub

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